N-(4-chlorobenzyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a hydroxymethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of Substituents: The chlorophenyl and ethoxyphenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to facilitate the substitution.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, which involves the addition of formaldehyde (HCHO) to the triazole ring in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, or other reducing agents like sodium borohydride (NaBH4).
Substitution: Strong bases like NaH or KOtBu, and nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s triazole ring can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes.
Biological Research: The compound’s ability to interact with enzymes and receptors makes it useful for studying biochemical pathways and mechanisms of action.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s substituents can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,2-phenylenediamine: This compound shares the chlorophenyl group but lacks the triazole ring and other substituents.
Coumarin-Triazole Derivatives: These compounds contain both coumarin and triazole moieties, offering a different set of biological activities and applications.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of substituents and the presence of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19ClN4O3 |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-ethoxyphenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H19ClN4O3/c1-2-27-16-9-7-15(8-10-16)24-22-17(12-25)18(23-24)19(26)21-11-13-3-5-14(20)6-4-13/h3-10,25H,2,11-12H2,1H3,(H,21,26) |
InChI Key |
KSDJOCFMEYMDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)Cl)CO |
Origin of Product |
United States |
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